

Application Note: Quantitative Analysis of D-(+)-Maltose Monohydrate-¹³C₁₂ by LC-MS

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Compound of Interest

Compound Name: *D-(+)-Maltose Monohydrate-¹³C₁₂*
Cat. No.: B13843350

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **D-(+)-Maltose Monohydrate-¹³C₁₂** using Liquid Chromatography-Mass Spectrometry (LC-MS). Stable isotope-labeled compounds like **D-(+)-Maltose Monohydrate-¹³C₁₂** are crucial for use as internal standards in quantitative analytical studies, enabling accurate measurement of their unlabeled counterparts in various matrices.^{[1][2]} The method outlined below is designed to be a robust and sensitive approach for researchers in metabolomics, food science, and pharmaceutical development.

Introduction

D-(+)-Maltose, a disaccharide composed of two α -glucose units, is a key analyte in various fields, from food and beverage quality control to biomedical research. Accurate and sensitive quantification of maltose often relies on stable isotope dilution assays, where a known amount of a heavy-isotope-labeled internal standard is added to a sample. **D-(+)-Maltose Monohydrate-¹³C₁₂** serves as an ideal internal standard for the quantification of natural

maltose by LC-MS, as it co-elutes with the analyte of interest and exhibits a distinct mass-to-charge ratio (m/z), allowing for precise and accurate measurement.[1][2] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers high sensitivity and selectivity for sugar analysis.[3][4] This document details the experimental conditions for the separation and detection of **D-(+)-Maltose Monohydrate-13C12**.

Experimental Protocols

Sample Preparation

Standard solutions of **D-(+)-Maltose Monohydrate-13C12** should be prepared in a solvent compatible with the mobile phase, such as a 1:1 (v/v) acetonitrile:water mixture. For analysis of maltose in complex matrices like plasma, serum, or food products, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

Standard Solution Preparation:

- Prepare a stock solution of **D-(+)-Maltose Monohydrate-13C12** at a concentration of 1 mg/mL in 1:1 (v/v) acetonitrile:water.
- Perform serial dilutions from the stock solution to create a series of calibration standards at concentrations ranging from 0.1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- The internal standard working solution should be prepared at a concentration that is appropriate for the expected analyte concentration in the samples.

Liquid Chromatography Conditions

The separation of maltose can be achieved using hydrophilic interaction liquid chromatography (HILIC) or on a porous graphitic carbon (PGC) column.[5][6][7] HILIC is well-suited for the retention and separation of polar compounds like sugars.

Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent
Column	Waters ACQUITY UPLC BEH Amide, 1.7 μ m, 2.1 x 100 mm or equivalent
Mobile Phase A	0.1% Ammonium Hydroxide in Water
Mobile Phase B	0.1% Ammonium Hydroxide in 95:5 Acetonitrile:Water
Gradient	95% B to 50% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	35 °C
Injection Volume	5 μ L
Run Time	15 minutes

Mass Spectrometry Conditions

Mass spectrometry provides the high sensitivity and selectivity required for quantitative analysis.[3][4] Electrospray ionization (ESI) in negative ion mode is often used for the analysis of underivatized sugars.

Parameter	Condition
Mass Spectrometer	AB Sciex QTRAP 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Curtain Gas	35 psi
Collision Gas	Medium
IonSpray Voltage	-4500 V
Temperature	500 °C
Ion Source Gas 1	55 psi
Ion Source Gas 2	60 psi

MRM Transitions for D-(+)-Maltose Monohydrate-13C12:

Analyte	Q1 (m/z)	Q3 (m/z)	Dwell Time (ms)	DP (V)	CE (V)	CXP (V)
D-(+)-Maltose Monohydrate-13C12	353.1	179.1	150	-60	-25	-10
D-(+)-Maltose (for reference)	341.1	179.1	150	-60	-25	-10

(DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These values should be optimized for the specific instrument used.)

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for **D-(+)-Maltose Monohydrate-13C12**

Concentration (µg/mL)	Peak Area
0.1	15,234
0.5	76,170
1.0	151,987
5.0	759,935
10.0	1,520,112
50.0	7,605,560
100.0	15,198,765

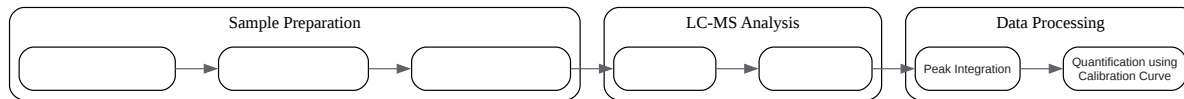
Table 2: Quantification of Maltose in an Unknown Sample using **D-(+)-Maltose Monohydrate-13C12** as an Internal Standard

Sample ID	Analyte Peak Area (Maltose)	IS Peak Area (Maltose-13C12)	Response Ratio (Analyte/IS)	Calculated Concentration (µg/mL)
Sample 1	654,321	1,530,456	0.4275	8.55
Sample 2	876,543	1,525,890	0.5744	11.49
Sample 3	432,109	1,541,234	0.2803	5.61

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of maltose using a stable isotope-labeled internal standard.

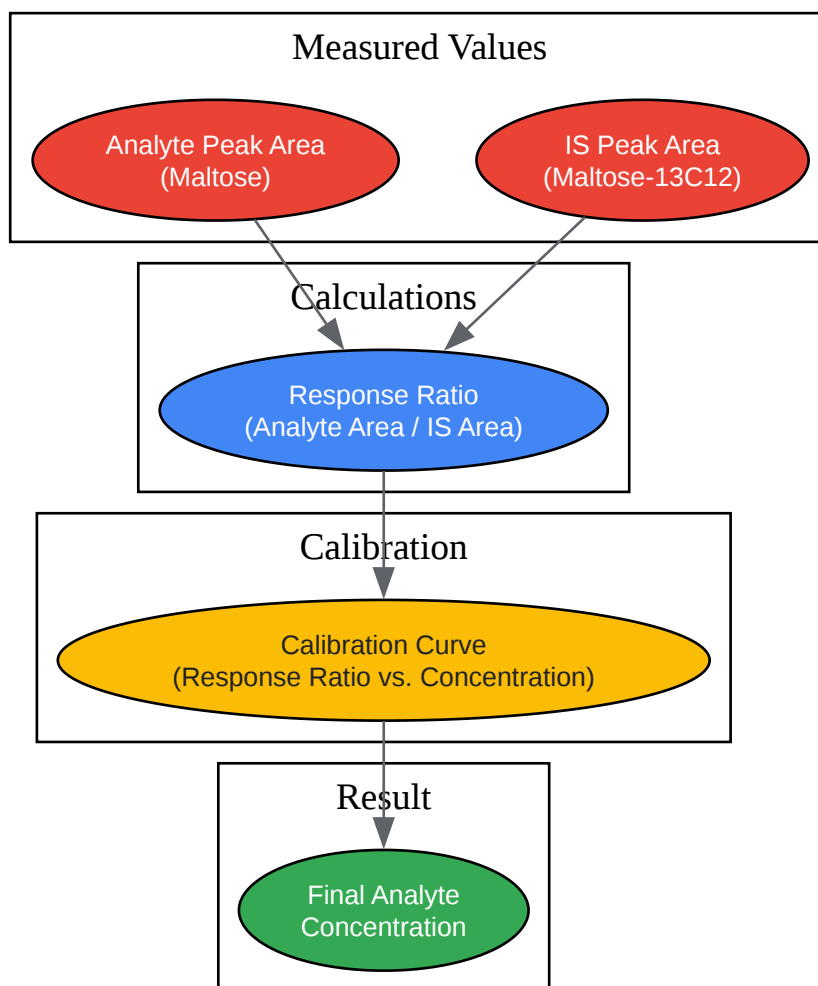


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Caption: LC-MS workflow for maltose quantification.

Logical Relationship of Quantification

The diagram below outlines the logical relationship for calculating the concentration of the unlabeled maltose using the internal standard.



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Caption: Logic of internal standard quantification.

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